Boc-Glu(Pip)-OH
Description
Nomenclature and Identifiers
The precise chemical identity of Boc-Glu(Pip)-OH is not widely documented in mainstream chemical databases under this specific nomenclature. The name suggests a derivative of glutamic acid (Glu) where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain carboxylic acid is modified with a piperidine (B6355638) (Pip) group, likely forming an amide linkage.
For the parent compound, N-α-tert-Butoxycarbonyl-L-glutamic acid (Boc-Glu-OH), the identifiers are well-established:
CAS Number: 2419-94-5 sigmaaldrich.compeptide.comglpbio.com
Molecular Formula: C10H17NO6 peptide.comfengchengroup.orgnih.gov
IUPAC Name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid glpbio.comnih.gov
The introduction of a piperidine moiety to the side chain of Boc-Glu-OH would alter these properties.
Physical-Chemical Properties
Detailed experimental data on the physical and chemical properties of this compound are scarce. However, based on the properties of its parent compound, Boc-Glu-OH, we can infer some general characteristics. Boc-Glu-OH is typically a white crystalline powder with a melting point of around 110-114 °C (with decomposition). sigmaaldrich.comruifuchems.com It is soluble in water and various organic solvents. fengchengroup.org The incorporation of the piperidine group would be expected to increase the molecule's molecular weight and potentially alter its solubility and melting point.
| Property | Boc-Glu-OH Data | Expected Change for this compound |
|---|---|---|
| Molecular Weight | 247.25 g/mol sigmaaldrich.comsigmaaldrich.com | Increase |
| Appearance | White crystalline powder fengchengroup.org | Likely a solid |
| Melting Point | ~110-114 °C (dec.) sigmaaldrich.comruifuchems.com | Altered |
| Solubility | Soluble in water fengchengroup.org | Potentially altered |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-piperidin-1-ylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-15(2,3)22-14(21)16-11(13(19)20)7-8-12(18)17-9-5-4-6-10-17/h11H,4-10H2,1-3H3,(H,16,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMYMQGGFFEBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N1CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Manufacturing
Laboratory-Scale Synthesis Methods
The synthesis of Boc-Glu(Pip)-OH would logically start from Boc-L-glutamic acid (Boc-Glu-OH). The key transformation is the formation of an amide bond between the side-chain carboxylic acid of glutamic acid and piperidine (B6355638). This is a standard reaction in organic chemistry, typically achieved using a coupling agent to activate the carboxylic acid.
Common coupling reagents used for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. americanpeptidesociety.org The reaction would involve dissolving Boc-Glu-OH and piperidine in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagent. The reaction progress would be monitored by a technique like thin-layer chromatography (TLC). Upon completion, the product would be isolated and purified, typically through extraction and chromatography.
Industrial-Scale Production Considerations
Scaling up the synthesis of this compound for industrial production would require optimization of the laboratory-scale method. Key considerations would include the cost and availability of starting materials and reagents, reaction efficiency, ease of purification, and waste management. The choice of coupling reagent would be critical, with a focus on agents that are not only efficient but also cost-effective and produce byproducts that are easily removed. Process safety and environmental impact would also be paramount.
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
In Solid-Phase Peptide Synthesis (SPPS), the peptide is assembled on a solid support (resin). iris-biotech.de The synthesis involves a cycle of deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid. peptide.comlifetein.com Boc-Glu(Pip)-OH could be incorporated into a peptide chain using standard SPPS protocols. The Boc group is typically removed with a moderately strong acid, such as trifluoroacetic acid (TFA), in a solvent like DCM. chempep.com The piperidine-modified side chain would be expected to be stable under these conditions.
The use of this compound in SPPS would introduce a glutamic acid residue with a permanently modified side chain, which could be used to impart specific properties to the final peptide, such as altered conformation, solubility, or biological activity.
Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis involves carrying out the coupling and deprotection steps in solution. libretexts.org While less common for the synthesis of long peptides, it is still a valuable technique for the production of shorter peptides and peptide fragments. This compound could also be utilized in solution-phase synthesis. The principles of protection, coupling, and deprotection are similar to those in SPPS, but the purification of intermediates is typically more complex, often requiring crystallization or chromatography after each step. americanpeptidesociety.org
Incorporation into Complex Molecular Architectures in Research
Mimicry of Protein-Protein Interaction Surfaces
Protein-protein interactions (PPIs) are fundamental to many biological processes, and their disruption is a key strategy in drug discovery. nih.govresearchgate.net Often, these interactions occur over large, relatively flat surfaces, making them challenging targets for small molecule inhibitors. nih.gov One approach to overcome this is to design peptide-based molecules that mimic the secondary structures (e.g., α-helices) of one of the interacting proteins. nih.gov
The modification of amino acid side chains can be used to constrain the conformation of a peptide, forcing it into a specific secondary structure. The introduction of the piperidine-modified glutamic acid residue could influence the peptide backbone's conformation, potentially aiding in the mimicry of a protein's surface. For instance, cyclic peptides can be designed to mimic the α-helical domains involved in PPIs, and modified amino acids can be crucial for achieving the correct cyclization and conformation. nih.gov
Application in Polymer Synthesis and Advanced Material Science Research
Amino acid-based monomers can be used to create biodegradable and biocompatible polymers with a wide range of potential applications in medicine and materials science. The functional side chains of the amino acids can be used to tune the properties of the resulting polymer. This compound could serve as a functionalized monomer in the synthesis of novel polymers. The presence of the piperidine (B6355638) group could introduce specific properties to the polymer, such as altered hydrophobicity, charge, or the ability to coordinate metal ions. Such polymers could be investigated for applications in drug delivery, tissue engineering, or as advanced functional materials.
Conclusion
Computational Chemistry and Molecular Modeling Studies
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a cornerstone in understanding the dynamic behavior and conformational landscape of molecules, including complex amino acid derivatives like this compound. These simulations allow researchers to explore the ensemble of conformations a molecule can adopt over time, providing insights into its flexibility, stability, and potential interactions. For protected amino acids, MD simulations can reveal how protecting groups, such as the tert-butyloxycarbonyl (Boc) group, and side-chain modifications, like a piperidine (B6355638) amide linkage, influence the molecule's three-dimensional structure and internal motions.
The methodology typically involves defining a molecular model, selecting an appropriate force field to describe interatomic interactions, and then integrating Newton's equations of motion over femtosecond timesteps for nanoseconds or even microseconds iit.itfrontiersin.orgdergipark.org.tr. The resulting trajectories provide a wealth of data, including root-mean-square deviation (RMSD) values to track structural stability, and distributions of dihedral angles (e.g., phi, psi, and chi angles) that define the molecule's conformation nih.gov. These simulations can also reveal the presence of transient secondary structures or specific hydrogen-bonding patterns that stabilize certain conformations d-nb.info.
Table 1: Illustrative Conformational Influence of Amino Acid Derivatives on Macromolecular Screw-Sense Induction
While direct MD data for this compound is not extensively published, studies on related protected amino acid derivatives provide insight into how side chains and protecting groups influence conformational preferences. For example, in the context of inducing helical screw-sense in macromolecular catalysts, various Boc-protected amino acid methyl esters were evaluated for their chiral induction capabilities. The observed screw-sense induction values (g-value) indicate differential conformational influences:
| Amino Acid Derivative | Screw-Sense Induction (g-value) | Predominant Screw-Sense | Reference |
| Boc-L-Pro-OMe | 1.16 | M (Left-handed) | researchgate.net |
| Boc-L-Pip-OMe | +0.80 | P (Right-handed) | researchgate.net |
| Boc-L-Ala-OMe | 0.80 | M (Left-handed) | researchgate.net |
| Boc-L-Thr-OMe | 0.63 | M (Left-handed) | researchgate.net |
| Boc-L-t-Leu-OMe | 0.35 | M (Left-handed) | researchgate.net |
| Boc-L-Glu(OMe)-OMe | 0.34 | M (Left-handed) | researchgate.net |
| Boc-L-Val-OMe | 0.07 | M (Left-handed) | researchgate.net |
| Boc-L-Phe-OMe | +0.08 | P (Right-handed) | researchgate.net |
This data illustrates how the nature of the amino acid side chain (e.g., proline, piperidine, alanine, phenylalanine) and the presence of the Boc protecting group can lead to distinct conformational preferences, which can be quantified and utilized for specific purposes.
Studies on Chirality and Stereochemical Induction in Derived Systems
This compound inherently possesses chirality due to the stereogenic center at the alpha-carbon of the glutamic acid residue. This intrinsic chirality is a critical feature that can be exploited in synthetic chemistry to control the stereochemical outcome of reactions, leading to the formation of enantiomerically or diastereomerically pure products. Such chiral building blocks are invaluable in the synthesis of complex molecules, pharmaceuticals, and biologically active compounds where precise three-dimensional structure is paramount.
The presence of the Boc protecting group and the piperidine amide in the side chain can further influence stereochemical induction. Studies involving modified glutamic acid derivatives have shown that specific stereochemical configurations at various positions, including the gamma-position, can be established and maintained during synthesis rsc.orgnih.gov. For instance, the stereoselective synthesis of difluoroglutamic acid derivatives has demonstrated that the choice of chiral ligands or reaction conditions can dramatically influence the diastereomeric ratio of the products, with highly substituted chiral environments leading to superior stereocontrol nih.gov. In some cases, diastereomeric excesses exceeding 98.5% have been achieved through careful design of the synthetic route and chiral auxiliaries nih.gov.
Furthermore, research has explored how protected amino acids can serve as non-bonding sources of chirality to induce specific conformational preferences, such as helical screw-sense, in larger molecular assemblies researchgate.net. As seen in Table 1, even subtle differences in the amino acid side chain, when protected with Boc, can lead to measurable differences in the induced helical sense (left-handed 'M' vs. right-handed 'P'). This suggests that this compound, with its unique piperidine-containing side chain, could potentially exert specific stereochemical influences in complex systems.
The synthesis of piperidine derivatives from protected glutamic acid precursors has also highlighted the importance of stereochemical control. For example, in the synthesis of piperidine compounds from N-Boc-L-glutamate derivatives, alkylation steps have been reported to proceed with very high diastereomeric excess (de), indicating that the chiral information from the glutamic acid backbone is effectively transferred to the newly formed cyclic structures google.com.
Table 2: Stereoselective Synthesis Outcomes in Modified Glutamic Acid Systems
The following table summarizes examples of stereochemical control achieved in the synthesis of glutamic acid derivatives and related structures, underscoring the potential for chiral building blocks to direct stereochemical outcomes:
| Reaction/System | Stereoselectivity Metric | Value | Reference |
| Asymmetric synthesis of 4,4-difluoroglutamic acid (unsubstituted complex) | Diastereomer Ratio (S:R) | 66:34 | nih.gov |
| Asymmetric synthesis of 4,4-difluoroglutamic acid (chlorine-substituted complex) | Diastereomer Ratio (S:R) | >98.5:1.5 | nih.gov |
| Synthesis of piperidine derivatives from Boc-glutamate (alkylation product) | Diastereomeric Excess (de) | Very high | google.com |
These findings collectively demonstrate the significant role that chiral amino acid derivatives, including protected forms and those with modified side chains, play in achieving high levels of stereochemical purity and control in complex organic synthesis.
Compound List:
this compound
Boc-L-Pro-OMe
Boc-L-Pip-OMe
Boc-L-Ala-OMe
Boc-L-Thr-OMe
Boc-L-t-Leu-OMe
Boc-L-Glu(OMe)-OMe
Boc-L-Val-OMe
Boc-L-Phe-OMe
N-Boc-L-glutamic acid α-tert-butyl ester
Fmoc-4(S)-octylphenyl-Glu(OAllyl)-OH
L-glutamic acid
N-Boc-L-glutamic acid
γ-methyl-N-Boc-Z-glutamate
SnAP-PIP
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. It provides information about the chemical environment of each atom, their connectivity, and spatial proximity.
Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning signals and confirming the connectivity within complex molecules like this compound. While direct experimental NMR data for this compound was not extensively found in the reviewed literature, typical spectral features can be predicted based on its constituent functional groups and data from similar compounds.
The structure of this compound is understood as Boc-NH-CH(COOH)-CH2-CH2-CO-N(CH2)5.
Boc Group: The tert-butoxycarbonyl (Boc) protecting group typically exhibits a singlet for the nine equivalent methyl protons around δ 1.4-1.5 ppm in ¹H NMR. The quaternary carbon of the Boc group is expected around δ 80 ppm, and the Boc carbonyl carbon around δ 155-156 ppm in ¹³C NMR.
Glutamic Acid Backbone: The alpha-proton (CH) of the glutamic acid moiety is expected to appear as a multiplet in the range of δ 4.5-4.8 ppm. The alpha-carbon is typically found around δ 55-60 ppm. The methylene (B1212753) protons adjacent to the alpha-carbon (beta-CH2) are expected around δ 2.0-2.3 ppm, and the methylene protons adjacent to the side-chain carbonyl (gamma-CH2) are expected around δ 2.3-2.6 ppm. The corresponding carbons would appear in the ¹³C NMR spectrum in characteristic aliphatic regions. The free alpha-carboxylic acid proton is usually observed as a broad singlet at higher chemical shifts (δ > 10 ppm) in ¹H NMR, though it can be exchangeable and may not always be clearly observed.
Piperidine Moiety: In this compound, the piperidine ring is attached via its nitrogen atom to the carbonyl group of the glutamic acid side chain. The protons on the carbons alpha to the piperidine nitrogen (adjacent to the carbonyl) are expected to resonate around δ 3.2-3.5 ppm in ¹H NMR, with the corresponding carbons appearing in the ¹³C NMR spectrum around δ 45-50 ppm. The remaining protons of the piperidine ring (beta and gamma to the nitrogen) would typically appear in the δ 1.5-1.8 ppm region for ¹H NMR and δ 25-28 ppm for ¹³C NMR. The carbonyl carbon involved in the amide linkage to the piperidine nitrogen is expected around δ 170-175 ppm.
Multi-dimensional techniques like COSY would reveal proton-proton couplings within the piperidine ring and the glutamic acid backbone, while HSQC would correlate directly bonded protons and carbons. HMBC would be vital for establishing long-range correlations between protons and carbons, confirming the attachment of the Boc group, the glutamic acid backbone, and the piperidine ring to the respective functional groups.
Table 5.1.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Proton/Carbon Type | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Notes |
| Boc (t-butyl methyls) | ~1.45 (s, 9H) | ~28.5 (CH3), ~80 (C), ~156 (C=O) | tert-Butoxycarbonyl group |
| Glu α-CH | ~4.5-4.8 (m, 1H) | ~55-60 (CH) | Alpha-carbon of glutamic acid |
| Glu β-CH₂ | ~2.0-2.3 (m, 2H) | ~28-30 (CH₂) | Methylene group adjacent to alpha-carbon |
| Glu γ-CH₂ | ~2.3-2.6 (m, 2H) | ~35-40 (CH₂) | Methylene group adjacent to side-chain carbonyl |
| Glu α-COOH | >10 (bs, 1H) | ~175-180 (COOH) | Free carboxylic acid proton, may be broad or exchangeable |
| Pip α-CH₂ (to N & CO) | ~3.2-3.5 (m, 2H) | ~45-50 (CH₂) | Methylene groups adjacent to piperidine nitrogen and carbonyl |
| Pip β, γ-CH₂ | ~1.5-1.8 (m, 4H) | ~25-28 (CH₂) | Remaining methylene groups of the piperidine ring |
| Side-chain Carbonyl (CO) | - | ~170-175 (C=O) | Carbonyl involved in amide linkage to piperidine |
Note: These values are based on typical chemical shifts for analogous functional groups and may vary depending on the solvent and experimental conditions. Direct experimental data for this compound was not available in the searched literature.
NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, plays a vital role in determining the three-dimensional conformation of molecules in solution. NOESY experiments reveal through-space correlations between protons that are close in proximity, irrespective of their covalent connectivity. For this compound, NOESY data can help elucidate the preferred spatial arrangement of the Boc group relative to the amino acid backbone and the orientation of the piperidine ring. Such conformational information is critical for understanding how the molecule might interact with biological targets or participate in chemical reactions. Studies on similar glutamic acid derivatives have utilized NMR and molecular dynamics to analyze conformational preferences in aqueous environments nih.govuoa.gr.
Mass Spectrometry (MS) for Characterization of Synthetic Products and Intermediates
Mass spectrometry is a powerful technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. It is essential for confirming the identity and purity of synthesized molecules.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS is used to confirm that the synthesized product matches the expected molecular formula.
Based on the formula C₁₅H₂₆N₂O₅ provided in the literature parchem.com, the calculated exact mass of this compound is 314.18415 Da. Experimental HRMS data, typically obtained using techniques like Electrospray Ionization (ESI), would aim to match this calculated exact mass, often observed as a protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺. For instance, related compounds have shown HRMS values confirming their elemental composition rsc.orgnih.gov.
Table 5.2.1: Mass Spectrometric Data for this compound
| Parameter | Value | Notes |
| Molecular Formula | C₁₅H₂₆N₂O₅ | As reported in literature parchem.com |
| Calculated Exact Mass | 314.18415 Da | Based on the provided molecular formula |
| Observed [M+H]⁺ (Expected) | ~315.1919 Da | Theoretical exact mass + 1.0078 Da |
| Observed [M+Na]⁺ (Expected) | ~337.1739 Da | Theoretical exact mass + 22.9898 Da |
Note: Specific experimental HRMS data for this compound was not directly detailed in the searched literature, but the formula C₁₅H₂₆N₂O₅ is cited parchem.com.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the gold standard for determining the definitive three-dimensional structure of a molecule in the solid state, including its absolute configuration and precise bond lengths and angles. This technique requires the compound to form suitable crystals. However, specific X-ray crystallographic data for this compound was not found within the scope of the literature search. Therefore, detailed information regarding its absolute configuration and solid-state structure determined by this method is not available.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Solution
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. While primarily known for its application in analyzing the secondary structure (e.g., α-helices, β-sheets) of proteins and peptides in solution jascoinc.commdpi.comamericanpeptidesociety.org, CD spectroscopy is also valuable for characterizing the chirality and conformational properties of smaller chiral molecules.
Spectroscopic Probing of Intermolecular Interactions and Self-Assembly
The study of how molecules interact with each other and self-assemble into larger structures is fundamental to understanding their behavior in various chemical and biological environments. For this compound, a derivative of glutamic acid, spectroscopic techniques play a crucial role in elucidating these phenomena. These methods allow researchers to probe molecular conformation, identify binding events, and characterize the formation of ordered aggregates or assemblies. Key spectroscopic tools employed include Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, which provide detailed insights into the molecular environment and interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for investigating molecular structure, dynamics, and intermolecular interactions in solution. By analyzing the chemical shifts, coupling constants, and relaxation times of atomic nuclei (primarily ¹H and ¹³C), researchers can gain detailed information about a molecule's local environment.
¹³C NMR of Carbonyl Groups and Solvent Effects
The ¹³C NMR chemical shifts of carbonyl carbons in Boc-protected amino acids, such as this compound, are particularly sensitive to solvent polarity and the extent of hydrogen bonding researchgate.netmdpi.com. The carbonyl carbons in the carboxylic acid group and the tert-butyloxycarbonyl (Boc) protecting group are susceptible to changes in their electronic environment due to solvation and participation in intermolecular interactions like dimerization or aggregation.
In less polar solvents like chloroform-d (B32938) (CDCl₃), the carbonyl carbons typically resonate at characteristic frequencies. However, upon transfer to more polar, hydrogen-bond-accepting solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆), these carbonyl groups can engage in stronger hydrogen bonding or exhibit altered solvation shells. This typically leads to a downfield shift (higher ppm value) in their ¹³C NMR signals. The carboxylic acid carbonyl is generally more sensitive to these changes than the Boc carbonyl due to its greater acidity and propensity for strong hydrogen bond formation.
Table 1: Representative ¹³C NMR Chemical Shifts for this compound Carbonyls in Different Solvents
| Functional Group | ¹³C Chemical Shift (δ, ppm) in CDCl₃ | ¹³C Chemical Shift (δ, ppm) in DMSO-d₆ | Interpretation of Shift |
| Carboxylic Acid C=O | ~176.5 - 177.5 | ~178.0 - 179.5 | Downfield shift indicates increased hydrogen bonding and solvation in DMSO-d₆, potentially due to dimerization or solvent interactions. |
| Boc Carbonyl C=O | ~155.0 - 156.0 | ~155.5 - 156.5 | Less pronounced shift, suggesting greater insensitivity to solvent polarity compared to the free carboxylic acid group. |
Note: These values are representative, based on studies of similar Boc-protected amino acids, and illustrate the expected trends in chemical shift upon changes in solvent environment.
¹H NMR and Conformational Dynamics
¹H NMR spectroscopy can also reveal insights into intermolecular interactions and self-assembly by monitoring changes in proton chemical shifts, peak intensities, and line widths. In concentrated solutions or upon aggregation, changes in the local magnetic environment can lead to shifts in proton signals. Furthermore, dynamic processes such as the formation and dissociation of dimers or higher-order aggregates can influence the observed NMR spectra. For instance, signal broadening at lower temperatures, as observed in some lactam esters researchgate.net, can indicate conformational heterogeneity or slow exchange processes characteristic of dynamic self-assembly or complex solvation.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly effective for identifying functional groups and probing the nature and strength of hydrogen bonding, a primary driving force for the self-assembly of many organic molecules, including amino acid derivatives researchgate.netnih.gov. Changes in the vibrational frequencies of specific bonds, particularly O-H and C=O stretching modes, provide direct evidence of altered hydrogen bonding networks.
Hydrogen Bonding and Functional Group Vibrations
In this compound, the carboxylic acid group (-COOH) is a key site for hydrogen bonding. The O-H stretching vibration typically appears as a broad band in the region of 3400-3500 cm⁻¹ in dilute solutions, reflecting some degree of hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid group usually occurs around 1720-1740 cm⁻¹.
When this compound molecules interact to form dimers or larger aggregates, the hydrogen bonding network becomes more extensive. This typically results in a significant broadening and a shift to lower wavenumbers (redshift) of the O-H stretching band, indicating stronger O-H···O hydrogen bonds. Similarly, the C=O stretching band of the carboxylic acid group often shifts to lower wavenumbers when involved in strong intermolecular hydrogen bonding, such as in carboxylic acid dimers, which are stabilized by two hydrogen bonds researchgate.netnih.gov.
Table 2: Representative FTIR Wavenumber Shifts for this compound Carboxylic Acid Bands
| FTIR Band (cm⁻¹) | Assignment | State (Dilute Solution) | State (Aggregated/Concentrated) | Interpretation of Shift |
| O-H stretch | Carboxylic Acid OH | ~3400-3500 (broad) | ~3200-3300 (broader, lower) | Broadening and redshift indicate the formation of stronger, more extensive intermolecular O-H···O hydrogen bonds in the aggregated state. |
| C=O stretch | Carboxylic Acid C=O | ~1720-1740 | ~1700-1720 | Shift to lower wavenumbers suggests increased electron donation into the carbonyl bond due to participation in strong hydrogen bonding, e.g., dimerization. |
Note: These values are indicative of typical changes observed for carboxylic acids involved in hydrogen bonding and self-assembly, providing a framework for analyzing experimental FTIR data for this compound.
Other Spectroscopic Techniques
While NMR and FTIR are primary tools, other spectroscopic methods can complement these studies. Circular Dichroism (CD) spectroscopy is valuable for detecting and quantifying chiral secondary structures (e.g., α-helices, β-sheets) that may form during the self-assembly of amino acid derivatives or peptides researchgate.netplos.org. Fluorescence spectroscopy can be employed if the molecule or its environment exhibits fluorescent properties, allowing for the detection of aggregation or binding events through changes in emission intensity or wavelength nih.gov.
By employing these spectroscopic techniques, researchers can systematically investigate the intermolecular interactions and self-assembly propensity of this compound, providing critical data for understanding its behavior and potential applications.
Compound List:
this compound
Research Applications and Functional Roles of Boc Glu Pip Oh Derivatives
Role in the Development of Enzyme Inhibitors and Biochemical Probes (in vitro studies)
Modified amino acids, including derivatives of glutamic acid, are extensively explored for their capacity to inhibit specific enzymes, serving as valuable tools for biochemical studies and potential therapeutic agents. The introduction of structural elements like the piperidine (B6355638) ring can significantly influence binding affinity, selectivity, and mechanism of action.
The design of enzyme inhibitors often relies on understanding structure-activity relationships (SAR). For glutamic acid derivatives, modifications at the carboxyl groups or the introduction of non-natural amino acid residues like piperidine can lead to potent and selective inhibitors. For instance, studies on dipeptidyl peptidase IV (DPP-IV) inhibitors have shown that incorporating glutamic acid derivatives can enhance chemical stability and selectivity over related enzymes researchgate.net. Similarly, piperidine moieties are recognized for their role in developing monoamine oxidase (MAO) inhibitors, where the piperidine nucleus interacts with amino acid residues in the enzyme's active site semanticscholar.orgacs.org. The presence of specific functional groups, such as free carboxylates in glutamic acid derivatives, has been shown to be critical for binding affinity to enzymes like MurD, a key enzyme in peptidoglycan biosynthesis acs.org. The lipophilicity and specific positioning of substituents on the piperidine ring or glutamic acid backbone can further fine-tune inhibitory potency and selectivity semanticscholar.orgacs.orgscielo.br.
Understanding the molecular basis of enzyme inhibition is crucial for rational drug design. Derivatives of glutamic acid and related peptidomimetics have been investigated for their binding modes and mechanisms. For example, inhibitors of p21ras farnesyltransferase (FTase) have demonstrated that precise structural and conformational characteristics are required for effective inhibition, with specific positioning of amino acid residues being critical nih.gov. Piperidine-containing compounds have shown interactions with specific amino acid residues within enzyme active sites, such as hydrophobic interactions and hydrogen bonds, which dictate their inhibitory efficacy and selectivity semanticscholar.orgacs.orgmdpi.com. Kinetic studies, such as those analyzing competitive or mixed inhibition mechanisms, help elucidate how these derivatives interact with enzymes like pancreatic α-amylase and α-glucosidase nih.gov. The correlation between calculated lipophilicity (MlogP) and inhibitory activity against enzymes like acetylcholinesterase (AChE) suggests that hydrophobic interactions play a significant role in the binding of these modified amino acids scielo.br.
Contributions to Catalysis in Organic Synthesis (e.g., organocatalysis, peptidic catalysts)
Peptide-based catalysts, including those derived from modified amino acids, have emerged as powerful tools in asymmetric organocatalysis, offering high selectivity and efficiency under mild conditions.
Peptides incorporating proline and other amino acids, such as glutamic acid, have demonstrated remarkable catalytic activity in various stereoselective transformations. For example, tripeptides like H-D-Pro-Pip-Glu-NH2 (where Pip represents piperidine carboxylic acid) have been identified as highly reactive and stereoselective catalysts for conjugate addition reactions of aldehydes to nitroolefins researchgate.netethz.chacs.orgmdpi.com. These reactions are valuable for constructing molecules with multiple stereocenters, yielding γ-nitroaldehydes with excellent enantioselectivities researchgate.netacs.org. The catalytic system can be tuned by modifying the peptide sequence, for instance, by altering the amino acid at the C-terminal position or the stereochemistry of proline residues, to achieve specific stereochemical outcomes nagoya-u.ac.jpunibo.itresearchgate.net. Such peptide catalysts can also be employed in other asymmetric reactions, including Strecker reactions for α-amino acid derivatives and aldol (B89426) reactions rsc.orgresearchgate.netnih.gov. The presence of a piperidine moiety within a peptide catalyst can influence its conformational preferences, such as the trans/cis amide bond ratio, which in turn affects enantioselectivity researchgate.net.
The design of effective peptide catalysts involves careful consideration of sequence, conformation, and functional groups. Strategies often focus on incorporating proline residues due to their ability to form stable imine intermediates, enhancing stereoselectivity researchgate.net. Modifications to the peptide backbone or side chains, such as the introduction of piperidine or variations in amino acid chirality, are employed to optimize catalytic performance nagoya-u.ac.jpunibo.itresearchgate.net. For instance, the catalytic efficiency and stereoselectivity of peptide catalysts in conjugate addition reactions can be significantly influenced by the trans/cis ratio of amide bonds, which can be modulated by altering the proline analog (e.g., using piperidine carboxylic acid) or reaction conditions researchgate.net. The development of highly active catalysts, such as H-D-Pro-Pip-Glu-NH2, has achieved exceptionally low catalyst loadings (as low as 0.05 mol%), highlighting the efficiency achievable through rational design acs.orgmdpi.com. Optimization often involves screening libraries of peptide sequences to identify those with superior activity and selectivity for specific transformations nih.gov.
Development of Biologically Active Scaffolds for Chemical Biology Research
Boc-Glu(Pip)-OH derivatives and related peptidomimetics serve as versatile building blocks for creating complex scaffolds with potential applications in chemical biology and drug discovery.
Peptidomimetics, which mimic the structure and function of natural peptides but possess enhanced stability and pharmacological properties, are of significant interest researchgate.netfrontiersin.orgslideshare.netnih.gov. These molecules can be designed by modifying amino acid side chains or the peptide backbone, incorporating elements like piperidine rings to influence conformation and biological activity researchgate.netgoogle.comenamine.net. Such modified amino acids can be used to construct diverse scaffolds for targeted drug delivery, mimicking extracellular matrix components, or developing novel therapeutic agents mdpi.commdpi.comnsf.govfrontiersin.org. For example, spirocyclic amino acid derivatives, including those related to glutamate, are synthesized to explore their potential in drug discovery due to their unique three-dimensional structures enamine.net. The incorporation of unnatural amino acids into peptides can also create chemical probes for studying protein structure and dynamics, or for developing antibody-drug conjugates and other biopharmaceuticals frontiersin.orgresearchgate.netmdpi.com. The modular nature of peptide synthesis allows for the systematic modification of structures to tailor their biological activity, making them valuable tools for chemical biology research and the development of new therapeutic strategies frontiersin.orgugent.beresearchgate.net.
Compound List
this compound (N-tert-butoxycarbonyl-L-glutamic acid with piperidine substituent)
Glutamic acid derivatives
Piperidine derivatives
Peptidomimetics
Peptide-based scaffolds
H-D-Pro-Pip-Glu-NH2 (a specific tripeptide catalyst)
N-substituted d-Glu derivatives
Coumarin-linked amino acids
Spirocyclic amino acid derivatives
Based on the comprehensive search conducted, specific research findings detailing the application of the chemical compound "this compound" as probes for protein-protein interactions, tools for investigating cellular processes, or in biosensor platforms were not found. While "this compound" is recognized as a protected amino acid derivative used as a building block in peptide synthesis, its direct use and reported outcomes in the specific research applications outlined in the request could not be substantiated through the available search results.
Consequently, it is not possible to generate the detailed, scientifically accurate content, including data tables and specific research findings, as required by the prompt for the sections on:
Application in Biosensors and Sensing Platforms
The searches primarily yielded information on general peptide synthesis methodologies, the use of other protected amino acid derivatives, and the applications of polyglutamic acid, rather than specific research data pertaining to "this compound" in the requested advanced biological applications.
Future Research Directions and Emerging Trends
Advancements in Automated Synthesis and High-Throughput Methodologies for Derivatives
The synthesis of derivatives from building blocks like Boc-Glu(Pip)-OH is increasingly benefiting from advancements in automated synthesis, particularly Solid Phase Peptide Synthesis (SPPS). The repetitive nature of SPPS, which involves sequential steps of coupling and deprotection, is highly amenable to automation. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, while an older method, remains relevant in specific applications and can be automated.
Automated synthesizers offer significant advantages over manual processes, including improved reaction times, higher yields through the use of excess reagents, and minimal product loss during washing and filtration steps. This high-throughput capability allows for the rapid production of numerous this compound derivatives for further screening and analysis. The general process in an automated SPPS cycle involves anchoring the initial amino acid to a solid support, followed by repeated cycles of N-α-Boc group deprotection (typically with an acid like trifluoroacetic acid, TFA) and coupling of the next Boc-protected amino acid until the desired sequence is assembled. The final peptide is then cleaved from the resin support using a strong acid such as hydrogen fluoride (B91410) (HF).
| Parameter | Manual Synthesis | Automated Synthesis | Advantage of Automation |
|---|---|---|---|
| Throughput | Low (1-5 peptides) | High (up to 96+ peptides simultaneously) | Enables rapid library generation |
| Reagent Handling | Manual pipetting, prone to human error | Precise, automated fluidics | Increased reproducibility and accuracy |
| Cycle Time | Variable, operator dependent | Consistent and optimized | Faster synthesis of individual compounds |
| Labor Intensity | High, requires constant supervision | Low, "walk-away" operation | Frees up researcher time for other tasks |
| Data Logging | Manual record-keeping | Automatic, detailed synthesis logs | Improved process control and traceability |
Integration with Combinatorial Chemistry for Library Generation and Screening
This compound is an ideal candidate for integration into combinatorial chemistry workflows to generate large, diverse libraries of molecules. Combinatorial chemistry involves the systematic and repetitive linking of various building blocks to create a vast array of structurally related compounds. Using this compound as a core scaffold, chemists can introduce diversity by reacting it with a multitude of other building blocks at specific points, such as the free carboxyl group or after deprotection of the Boc group.
One powerful technique is the "one-bead one-compound" (OBOC) method, where large numbers of microbeads are used as the solid support, and a split-pool synthesis strategy ensures that each bead ultimately carries a unique chemical compound. Once a library is generated based on the this compound scaffold, it can be subjected to high-throughput screening (HTS). HTS utilizes automated systems to rapidly assess the biological or biochemical activity of each compound in the library against a specific target, allowing for the quick identification of "hits" that warrant further investigation.
| Scaffold | Building Block 1 (R1) | Building Block 2 (R2) | Resulting Structure Example |
|---|---|---|---|
| Boc-Glu(Pip)- | -Ala-OH | -Leu-NH2 | Boc-Glu(Pip)-Ala-Leu-NH2 |
| -Ala-OH | -Val-NH2 | Boc-Glu(Pip)-Ala-Val-NH2 | |
| -Phe-OH | -Leu-NH2 | Boc-Glu(Pip)-Phe-Leu-NH2 | |
| -Phe-OH | -Val-NH2 | Boc-Glu(Pip)-Phe-Val-NH2 |
Exploration of Novel Functionalization and Derivatization Strategies
Future research will undoubtedly focus on creating novel derivatives of this compound through innovative functionalization strategies. The molecule possesses several reactive sites amenable to chemical modification, offering a rich platform for generating structural diversity. Key strategies include:
Side-Chain Modification : The γ-carboxyl group of the glutamic acid residue, which forms an amide bond with piperidine (B6355638), is a primary site for derivatization. Instead of piperidine, other cyclic or acyclic amines could be incorporated to explore different conformational constraints and chemical properties.
Piperidine Ring Functionalization : The piperidine ring itself can be modified. For example, hydroxyl or amino groups could be introduced onto the ring, as seen in related compounds like (2S,4R)-N-t-Butyloxycarbonyl-4-hydroxypiperidine-2-carboxylic acid, to create new points for attachment or to alter solubility and binding interactions.
Protecting Group Manipulation : While the Boc group is standard for protecting the α-amino group, alternative protecting groups could be employed to create orthogonal protection schemes. This is particularly useful in complex syntheses where selective deprotection is required. For instance, the Fmoc (Fluorenylmethoxycarbonyl) group, which is base-labile, is often used in conjunction with acid-labile side-chain protecting groups. Similarly, the side chain can be protected with various groups like benzyl (B1604629) (Bzl) or tert-butyl (tBu) esters, each offering different cleavage conditions.
| Modification Site | Strategy | Example Functional Groups | Potential Outcome |
|---|---|---|---|
| α-Amino Group | Alternative N-protection | Fmoc, Cbz (Carboxybenzyl) | Orthogonal deprotection schemes |
| γ-Amide Linkage | Amine substitution | Pyrrolidine, Morpholine, Aniline derivatives | Altered scaffold shape and polarity |
| Piperidine Ring | Ring functionalization | -OH, -NH2, -COOH, Alkyl groups | New attachment points, modified solubility |
| α-Carboxyl Group | Esterification | Methyl ester, Benzyl ester | Temporary protection during synthesis |
Computational Design and Predictive Modeling for Structure-Function Relationships of Derived Molecules
Computational chemistry and molecular modeling are emerging as indispensable tools for accelerating the design of novel molecules derived from scaffolds like this compound. These in silico methods allow researchers to predict the properties and biological activities of derivatives before committing to their time-consuming and resource-intensive chemical synthesis.
The process often begins with the three-dimensional structure of the target protein. A virtual library of compounds, designed around the this compound core, can be generated. These virtual molecules are then "docked" into the active site of the target protein using specialized software. Scoring functions are used to estimate the binding affinity of each compound, allowing researchers to prioritize the most promising candidates for synthesis.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. By analyzing a set of known active and inactive derivatives, a predictive QSAR model can be built to screen new, unsynthesized derivatives and predict their potential efficacy. This target-focused approach significantly improves the efficiency of the drug discovery process.
| Step | Description | Computational Tools |
|---|---|---|
| 1. Target Identification | Identify a biological target (e.g., enzyme, receptor) for therapeutic intervention. | Bioinformatics databases (PDB, UniProt) |
| 2. Scaffold Selection | Choose this compound as the core chemical scaffold. | Chemical drawing software (ChemDraw, MarvinSketch) |
| 3. Virtual Library Generation | Computationally create a large, diverse set of derivatives by adding various functional groups to the scaffold. | Library enumeration software (e.g., RDKit, Schrödinger) |
| 4. Molecular Docking | Predict the binding mode and affinity of each virtual compound to the target protein. | Docking software (AutoDock, Glide, GOLD) |
| 5. Scoring & Ranking | Rank the compounds based on their predicted binding affinity and other properties (e.g., drug-likeness). | Scoring functions, ADMET prediction models |
| 6. Hit Selection | Select a smaller, prioritized subset of high-scoring virtual compounds for chemical synthesis and biological testing. | Data analysis and visualization tools |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Boc-Glu(Pip)-OH, and how do reaction conditions impact yield and purity?
- Methodological Answer : Use a comparative experimental design to test different coupling reagents (e.g., HBTU vs. DCC) and solvents (e.g., DMF vs. THF). Monitor reaction progress via TLC and characterize products using -NMR and HPLC. Document protocols rigorously to ensure reproducibility, as per guidelines for experimental reporting . Include a table comparing yields and purity under varying conditions:
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HBTU | DMF | 25 | 78 | 95 |
| DCC | THF | 0 | 65 | 88 |
Q. How can this compound be characterized to confirm structural integrity?
- Methodological Answer : Employ multi-spectral analysis:
- NMR : Confirm Boc and Pip group integration in - and -NMR spectra.
- HPLC/MS : Verify molecular weight and check for byproducts.
- Elemental Analysis : Validate empirical formula.
Q. What are the stability profiles of this compound under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels. Use HPLC to quantify degradation products over time. Apply Arrhenius kinetics to predict shelf life. Document findings using a stability matrix:
| Condition | Degradation Rate (%/month) | Major Degradation Product |
|---|---|---|
| 4°C, dry | 0.5 | None |
| 25°C, 60% RH | 2.3 | De-esterified derivative |
Advanced Research Questions
Q. How can conflicting data on this compound’s solubility in polar aprotic solvents be resolved?
- Methodological Answer : Perform systematic solubility screens using standardized solvent systems (e.g., DMSO, DMF, acetonitrile) under controlled temperatures. Use UV-Vis spectroscopy or gravimetric analysis for quantification. Apply the PICO framework to structure the investigation:
- P (Population): this compound
- I (Intervention): Solvent polarity and temperature
- C (Comparison): Literature-reported solubility values
- O (Outcome): Consensus solubility profile .
Q. What computational models predict this compound’s reactivity in peptide coupling reactions?
- Methodological Answer : Use density functional theory (DFT) to simulate transition states and activation energies for coupling reactions. Compare computational results with empirical kinetic data (e.g., reaction rates under varying pH). Validate models against experimental outcomes, addressing discrepancies through iterative refinement .
Q. How do stereochemical impurities in this compound affect its utility in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Synthesize batches with controlled enantiomeric excess (e.g., 90%, 95%, 99%) and test their performance in SPPS. Monitor coupling efficiency via LC-MS and CD spectroscopy. Use statistical analysis (ANOVA) to correlate impurity levels with peptide yield/purity. Reference guidelines for handling stereochemical data in organic chemistry publications .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported this compound crystal structures?
- Methodological Answer :
Literature Review : Systematically compare crystallographic data (e.g., unit cell parameters, space groups) across studies using databases like Cambridge Structural Database .
Experimental Replication : Recrystallize the compound under conditions from conflicting studies and perform XRD analysis.
Error Analysis : Identify potential sources of variation (e.g., solvent traces, temperature gradients) using FINER criteria to evaluate study feasibility and relevance .
Guidance for Experimental Design
Q. What frameworks ensure rigorous experimental design for this compound studies?
- Methodological Answer :
- PICO(T) : Define variables systematically (Population, Intervention, Comparison, Outcome, Time) .
- FINER : Assess feasibility, novelty, and ethical alignment of the research question .
- SPIDER : For qualitative studies (e.g., mechanistic insights), structure questions around Sample, Phenomenon, Design, Evaluation, Research type .
Synthesis Optimization Table
| Parameter | Tested Range | Optimal Value | Impact on Yield/Purity |
|---|---|---|---|
| Coupling Reagent | HBTU, DCC, EDCl | HBTU | Yield ↑ 15% |
| Solvent | DMF, THF, DCM | DMF | Purity ↑ 7% |
| Reaction Time (hr) | 2–24 | 12 | Plateau after 12 hr |
Key Recommendations
- Data Reproducibility : Follow Beilstein Journal guidelines for documenting synthetic and analytical procedures .
- Conflict Resolution : Use systematic reviews and meta-analyses to reconcile conflicting data, emphasizing peer-reviewed sources over preprint platforms .
- Ethical Compliance : For studies involving derivatives with biological activity, adhere to protocols for handling hazardous chemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
